

GNA vs. Phosphorothioate Oligonucleotides: A Comparative Guide to Nuclease Resistance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-GNA-T-phosphoramidite

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For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotide therapeutics is a paramount challenge. Unmodified oligonucleotides are swiftly degraded by endogenous nucleases, limiting their therapeutic efficacy. This guide provides an objective comparison of two critical chemical modifications that confer nuclease resistance: Glycol Nucleic Acid (GNA) and phosphorothioate (PS) linkages. We present supporting experimental data, detailed methodologies for nuclease degradation assays, and visualizations to aid in the design of stable and effective oligonucleotide-based drugs.

Introduction to Nuclease-Resistant Modifications

Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide array of diseases.[1] Their primary obstacle to clinical success is their susceptibility to degradation by nucleases present in biological fluids and cells.[2] To overcome this, various chemical modifications have been developed to protect the oligonucleotide backbone from nuclease cleavage.

Phosphorothioate (PS) linkages are a first-generation modification where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[3] This modification significantly slows down nuclease-mediated hydrolysis, thereby extending the half-life of the oligonucleotide in vivo.[4] PS modifications are a cornerstone of many oligonucleotide therapeutics currently in clinical development and on the market.[5]

Glycol Nucleic Acid (GNA) is an acyclic xeno-nucleic acid (XNA) analog where the sugar-phosphate backbone is replaced by a repeating glycol unit linked by phosphodiester bonds.[6]

This fundamental change to the backbone structure renders GNA-modified oligonucleotides highly resistant to nuclease degradation, particularly by 3'-exonucleases.[\[7\]](#)[\[8\]](#)

Quantitative Comparison of Nuclease Resistance

The efficacy of nuclease-resistant modifications is typically quantified by measuring the half-life ($t_{1/2}$) of the oligonucleotide in the presence of nucleases, often in serum or plasma. The following table summarizes available quantitative data comparing the stability of GNA and phosphorothioate-modified oligonucleotides.

Oligonucleotide Modification	Half-Life ($t_{1/2}$)	Nuclease Source	Key Findings & Citations
Unmodified Oligonucleotide (Terminal Thymidines)	< 1 hour	Not specified	Serves as a baseline for comparison, demonstrating rapid degradation. [7]
Phosphorothioate (PS)	35-50 hours (terminal elimination)	Animal Plasma	Exhibits a biphasic elimination with a significantly extended terminal half-life compared to unmodified oligos. [4]
(S)-GNA (two 3' terminal residues) + 3' terminal PS linkage	27.5 hours	Not specified	A combination of GNA and a single PS linkage provides substantial protection against degradation. [7]

Experimental Protocols for Nuclease Degradation Assay

To enable researchers to conduct their own comparative studies, we provide a detailed protocol for a typical in vitro nuclease degradation assay. This protocol can be adapted to compare

GNA, phosphorothioate, and other modified oligonucleotides.

Protocol: In Vitro Nuclease Degradation Assay using Serum

Objective: To determine and compare the stability of GNA-modified and phosphorothioate-modified oligonucleotides in the presence of nucleases in serum.

Materials:

- GNA-modified oligonucleotide
- Phosphorothioate-modified oligonucleotide
- Unmodified control oligonucleotide
- Human or Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS), nuclease-free
- Nuclease-free water
- 2X Gel Loading Dye (containing a stop solution like EDTA)
- Polyacrylamide gel (e.g., 20% TBE-Urea gel)
- TBE or TAE running buffer
- Nucleic acid stain (e.g., SYBR Gold)
- Gel imaging system
- Incubator or water bath at 37°C
- Microcentrifuge tubes, nuclease-free

Procedure:

- Reaction Setup:

- In nuclease-free microcentrifuge tubes, prepare reaction mixtures for each oligonucleotide to be tested.
- For each reaction, combine the oligonucleotide (final concentration 1-5 μM) with 50% serum in PBS. The final volume can be adjusted as needed (e.g., 20-50 μL).
- Prepare a "no nuclease" control for each oligonucleotide by resuspending it in PBS without serum.
- Time Zero (T0) Control:
 - Immediately after setting up the reactions, take an aliquot from each tube (e.g., 5 μL) and mix it with an equal volume of 2X Gel Loading Dye. This will stop the nuclease activity and serve as the T0 time point.
 - Store the T0 samples on ice or at -20°C until analysis.
- Incubation:
 - Incubate the remaining reaction mixtures at 37°C .
- Time Points:
 - At designated time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction tube and immediately mix it with an equal volume of 2X Gel Loading Dye to stop the reaction.
 - The selection of time points should be optimized based on the expected stability of the oligonucleotides.
- Polyacrylamide Gel Electrophoresis (PAGE):
 - Load the samples from each time point onto a high-resolution polyacrylamide gel.
 - Run the gel according to the manufacturer's instructions until adequate separation of the full-length oligonucleotide from potential degradation products is achieved.
- Staining and Visualization:

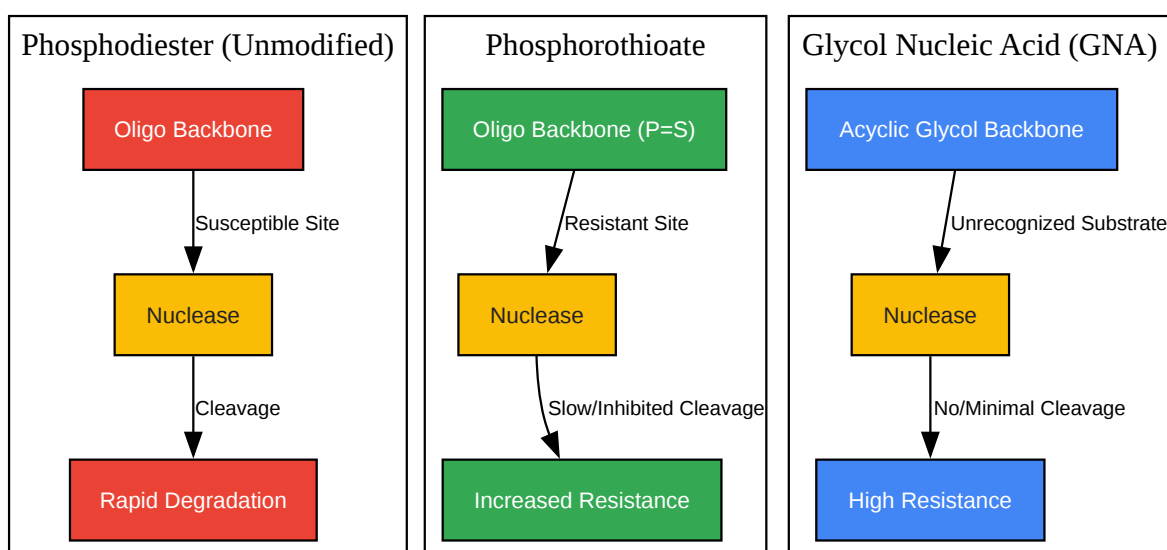
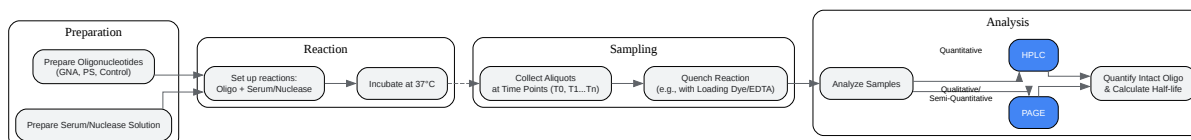
- Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.
- Data Analysis:
 - Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry software.
 - Calculate the percentage of intact oligonucleotide remaining at each time point relative to the T0 control.
 - Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life ($t_{1/2}$) for each modified oligonucleotide.

Alternative Analysis: High-Performance Liquid Chromatography (HPLC)

For more precise quantification, reverse-phase ion-pairing HPLC can be used to separate and quantify the full-length oligonucleotide from its degradation products.^[9] Samples are prepared similarly, but instead of being run on a gel, they are injected into an HPLC system. The peak area of the full-length oligonucleotide is measured over time to determine the degradation rate.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a nuclease degradation assay.



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- To cite this document: BenchChem. [GNA vs. Phosphorothioate Oligonucleotides: A Comparative Guide to Nuclease Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586154#nuclease-degradation-assay-of-gna-versus-phosphorothioate-oligonucleotides]

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